Aminolevulinic acid
Overview
Description
5-Aminolevulinic acid (5-ALA), also known as δ-aminolevulinic acid, is an oxygen- and nitrogen-containing hydrocarbon . It is the common precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12 . It can be synthesized by plants, animals, bacteria, and fungi . 5-ALA is used in photodynamic detection and surgery of cancer .
Synthesis Analysis
5-ALA can be synthesized by two biosynthetic pathways in nature, the C4 pathway and the C5 pathway . In the C4 pathway, 5-ALA is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor in one-step biotransformation . The C5 pathway involves three enzymes comprising glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) from α-ketoglutarate in the TCA cycle to 5-ALA and heme .
Molecular Structure Analysis
The molecular formula of 5-ALA is C5H9NO3 . It is a non-proteinogenic five-carbon amino acid .
Chemical Reactions Analysis
In the heme biosynthesis pathway, 5-ALA is transformed into protoporphyrin IX, a photosensitizer with successive catalyzation of HemB, HemC, HemD, HemE, HemF, and HemG .
Physical And Chemical Properties Analysis
5-ALA is a non-proteingenic amino acid that widely exists in microbe, plant, and animal cells . It is the indispensable intermediate which involves in the tetrapyrrole biosynthesis and is the first compound from the porphyrin synthesis to heme .
Scientific Research Applications
1. Application in Agroforestry
- Summary of Application : ALA has a variety of applications in the planting industry. It can be used as biological pesticides, fungicides, and herbicides when the concentrations are higher than 838 mg L −1 (about 5 mmol L −1). When ALA concentrations are 100–300 mg L −1, it can be used to thin surplus flowers in the spring of orchards and promote fruit coloration before maturation. When the concentrations are lower than 100 mg L −1, especially not higher than 10 mg L −1, ALA can be used as a new plant growth regulator to promote seed germination, plant (including root and shoot) growth, enhance stress tolerance, increase crop yield, and improve product quality .
- Methods of Application : The application methods and experimental procedures vary depending on the specific use of ALA. For example, for use as a pesticide or fungicide, ALA is applied at concentrations higher than 838 mg L −1. For promoting fruit coloration, it is applied at concentrations of 100–300 mg L −1 .
- Results or Outcomes : ALA promotes plant health and robustness, reduces the use of chemical fertilizers and pesticides, which is conducive to improving the ecological environment, human production, and living conditions .
2. Application in Tomato Fruit Coloration
- Summary of Application : ALA plays an important role in plant growth and development. It can also be used to enhance crop resistance to environmental stresses and improve the color and internal quality of fruits .
- Methods of Application : Tomato (Solanum lycopersicum “Yuanwei No. 1”) fruit surfaces were treated with different concentrations of ALA (0, 100, and 200 mg⋅L –1) on the 24th day after fruit setting (mature green fruit stage) .
- Results or Outcomes : Supplementation with 200 mg⋅L –1 ALA not only enhances the nutritional quality and color of the fruit but also promotes early fruit maturation in tomato .
3. Application in Cancer Diagnosis and Treatment
- Summary of Application : ALA has received intensive attention in medicine due to its approval by the US Food and Drug Administration (FDA) for cancer diagnosis and treatment as photodynamic therapy .
- Methods of Application : ALA is used as a prodrug for leukemia cells treatment. In this therapy, ALA is converted to photosensitizer protoporphyrin IX (PPIX) and shows fluorescence signal when ALA is accumulated inside the cell .
- Results or Outcomes : PPIX would produce reactive oxygen species (ROS) under appropriate wavelength and causes cell damage by generating singlet oxygen. With PPIX accumulation, the tumor cell is visualized with the emission of fluorescence .
4. Application in Genetic and Metabolic Engineering
- Summary of Application : ALA has been used in genetic and metabolic engineering approaches to boost ALA production .
- Methods of Application : Different genes and microorganisms are used via genetic and metabolic engineering approaches. The regulation of different chassis is fine-tuned by applying synthetic biology .
- Results or Outcomes : The purification process, challenges, and opportunities of ALA for industrial applications are also summarized .
5. Application in Biostimulant and Nutrient Production
- Summary of Application : ALA is a promising biostimulant and nutrient with wide applications in modern agriculture and therapy .
- Methods of Application : An industrial workhorse Corynebacterium glutamicum was metabolically engineered for high-level ALA biosynthesis from cheap renewable bioresources .
- Results or Outcomes : The engineered biocatalyst produced 5.5 g/L ALA in shake flasks and 16.3 g/L in 5-L bioreactors with a one-step fermentation process from glucose .
6. Application in Photodynamic Diagnosis of Various Cancers
- Summary of Application : ALA has been tested and applied as a prodrug for leukemia cells treatment .
- Methods of Application : In this therapy, ALA was observed in the porphyrin metabolism, which ALA converted to photosensitizer protoporphyrin IX (PPIX) and showed fluorescence signal when ALA was accumulated inside the cell .
- Results or Outcomes : PPIX would produce reactive oxygen species (ROS) under appropriate wavelength and causes cell damage by generating singlet oxygen. With PPIX accumulation, the tumor cell is visualized with the emission of fluorescence .
Safety And Hazards
According to the safety data sheet, 5-ALA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
5-ALA has received widespread attention in recent years due to its potential applications in medicine, agriculture, and other burgeoning fields . It is successfully used in the treatment of tumors and other diseases . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery . Ongoing research in these areas will lead to further advancements to enable expanded clinical applications .
properties
IUPAC Name |
5-amino-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXJTSGNIOSYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048490 | |
Record name | Aminolevulinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminolevulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4), Very soluble, 1000 mg/mL at 25 °C | |
Record name | SID56322917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aminolevulinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Aminolevulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
According to the presumed mechanism of action, photosensitization following application of aminolevulinic acid (ALA) topical solution occurs through the metabolic conversion of ALA to protoporphyrin IX (PpIX), which accumulates in the skin to which aminolevulinic acid has been applied. When exposed to light of appropriate wavelength and energy, the accumulated PpIX produces a photodynamic reaction, a cytotoxic process dependent upon the simultaneous presence of light and oxygen. The absorption of light results in an excited state of the porphyrin molecule, and subsequent spin transfer from PpIX to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals. Photosensitization of actinic (solar) keratosis lesions using aminolevulinic acid, plus illumination with the BLU-UTM Blue Light Photodynamic Therapy Illuminator (BLU-U), is the basis for aminolevulinic acid photodynamic therapy (PDT). | |
Record name | Aminolevulinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Aminolevulinic acid | |
CAS RN |
106-60-5 | |
Record name | 5-Aminolevulinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminolevulinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminolevulinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminolevulinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOLEVULINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88755TAZ87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Aminolevulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-158 °C, 156 - 158 °C | |
Record name | Aminolevulinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Aminolevulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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